molecular formula C12H20N2O5 B1380898 (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid CAS No. 330970-70-2

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid

Cat. No. B1380898
CAS RN: 330970-70-2
M. Wt: 272.3 g/mol
InChI Key: LOIWGNGKOQWZSA-UHFFFAOYSA-N
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Description

Carboxylic acids, such as propanoic acid, are organic compounds that contain a carboxyl group (C=O)OH. They are weak acids and participate in many reactions, including esterification and amide formation .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

Carboxylic acids have a polar carboxyl group, which makes them soluble in water. They can form hydrogen bonds with other molecules, contributing to their relatively high boiling points .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction to alcohols, esterification with alcohols, and reaction with bases to form carboxylate salts .


Physical And Chemical Properties Analysis

Carboxylic acids are typically polar molecules due to the presence of the polar carboxyl group. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .

Scientific Research Applications

Proteomics Research

L-Alanine, N-[(2-propen-1-yloxy)carbonyl]-L-valyl-: is utilized in proteomics research, particularly in the study of protein structure and function. This compound can be used as a building block for the synthesis of more complex peptides, which are then employed in various assays and analytical techniques to understand protein interactions, stability, and conformational changes .

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves the donation of a proton (H+), as they are weak acids. They can also participate in reactions such as the formation of amide bonds in proteins .

Safety and Hazards

Carboxylic acids can be corrosive and cause burns and eye damage. They should be handled with appropriate safety measures .

Future Directions

Research into carboxylic acids and their derivatives continues to be a vibrant field, with potential applications in pharmaceuticals, polymers, and green chemistry .

properties

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIWGNGKOQWZSA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid

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